methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylmethioninate
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Overview
Description
Methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylmethioninate is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a methyl group, a cyclohexyl ring, and amino acid derivatives. Its unique chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylmethioninate typically involves multiple steps, starting with the preparation of the core cyclohexyl structure. The process generally includes:
Formation of the Cyclohexyl Core: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from simpler hydrocarbons.
Introduction of Functional Groups: Functional groups such as the methyl and carbonyl groups are introduced through reactions like alkylation and acylation.
Coupling with Amino Acids: The isoleucyl and methioninate moieties are coupled to the cyclohexyl core using peptide coupling reagents such as carbodiimides (e.g., DCC or EDC) under mild conditions to avoid racemization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To enhance efficiency and control over reaction conditions.
Automated Synthesis: Utilizing automated peptide synthesizers to streamline the coupling steps.
Purification Techniques: Employing methods such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylmethioninate can undergo various chemical reactions, including:
Oxidation: The methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylmethioninate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylmethioninate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(4-methylcyclohexyl)carbonyl]valylmethioninate: Similar structure but with valine instead of isoleucine.
Methyl N-[(4-methylcyclohexyl)carbonyl]leucylmethioninate: Similar structure but with leucine instead of isoleucine.
Uniqueness
Methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylmethioninate is unique due to its specific combination of functional groups and amino acid derivatives, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C20H36N2O4S |
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Molecular Weight |
400.6 g/mol |
IUPAC Name |
methyl 2-[[3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C20H36N2O4S/c1-6-14(3)17(22-18(23)15-9-7-13(2)8-10-15)19(24)21-16(11-12-27-5)20(25)26-4/h13-17H,6-12H2,1-5H3,(H,21,24)(H,22,23) |
InChI Key |
IGJYQBVVOMWCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)OC)NC(=O)C1CCC(CC1)C |
Origin of Product |
United States |
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